Benzyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate
Description
Benzyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS: 438192-14-4) is a spirocyclic compound featuring a bromine substituent at the 5-position of the indoline ring and a benzyl carbamate group on the piperidine moiety. Its synthesis typically involves multi-step alkylation and cyclization reactions, as seen in analogous spirooxindole derivatives . The compound is commercially available for research purposes, with a listed price of $559.41 per 1g and $1,588.24 per 5g (as of 2024) .
Properties
IUPAC Name |
benzyl 5-bromospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O2/c21-16-6-7-18-17(12-16)20(14-22-18)8-10-23(11-9-20)19(24)25-13-15-4-2-1-3-5-15/h1-7,12,22H,8-11,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOCYIKLSHIHNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CNC3=C2C=C(C=C3)Br)C(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The compound’s bromine atom and spiro[indoline-3,4’-piperidine] structure suggest it may participate in various chemical reactions, potentially influencing its interaction with biological targets.
Biochemical Pathways
The biochemical pathways affected by Benzyl 5-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate are currently unknown. Given the compound’s unique structure, it is plausible that it could influence a variety of biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and overall pharmacokinetic profile.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Benzyl 5-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s stability and its interactions with biological targets.
Biological Activity
Benzyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which contributes to its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential applications, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 401.30 g/mol. The compound features a benzyl group, a bromine atom, and a spiro[indoline-3,4'-piperidine] moiety. Its three-dimensional structure enhances steric hindrance and allows for hydrogen bonding interactions, making it an interesting candidate for pharmacological studies.
This compound interacts with various biological targets through multiple mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which is critical in various therapeutic contexts.
- Receptor Binding : Its structure allows for high-affinity binding to certain receptors, influencing cellular signaling pathways.
- Biochemical Pathways : It may affect pathways related to antimicrobial, antitumor, antidiabetic, and antiviral activities due to its spiroindoline framework.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various microbial strains.
- Antitumor Activity : Preliminary studies suggest potential anticancer properties, warranting further investigation.
- Antidiabetic Effects : There is emerging evidence of its role in glucose metabolism modulation.
- Anticonvulsant Properties : The compound may also have potential in treating seizure disorders due to its neuroactive properties.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. Below is a comparison table highlighting key features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Benzyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate | Contains chlorine instead of bromine | Chlorine's electronic effects may alter biological activity |
| Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate | Bromination at a different position | Potentially different pharmacological properties due to positional changes |
| Benzyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate | Contains fluorine | Fluorine's influence on lipophilicity and metabolic stability |
This comparison illustrates how variations in halogen substitution and ring positioning can significantly influence biological activity and chemical reactivity.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antitumor Studies : A study focusing on the antitumor properties found that derivatives of spiroindoline compounds exhibit cytotoxic effects on cancer cell lines. This compound was included in these assessments due to its structural similarities to known anticancer agents .
- Enzyme Inhibition Research : Research conducted on enzyme inhibition demonstrated that spiroindoline derivatives could inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to therapeutic benefits in conditions like diabetes or cancer.
- Pharmacological Screening : High-throughput screening methods have been employed to evaluate the compound's efficacy against various biological targets. Results indicated promising activity that warrants further exploration in drug development contexts .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Position and Halogen Variations
The position of halogen substituents on the indoline ring and the choice of protecting group (benzyl vs. tert-butyl) significantly influence physicochemical properties and reactivity. Key analogues include:
Table 1: Comparison of Halogen-Substituted Spiro[indoline-3,4'-piperidine] Derivatives
Key Observations:
- Halogen Effects : Bromine substituents enhance molecular weight and steric bulk compared to chlorine or fluorine. For example, the benzyl 5-bromo derivative (MW 401.3) is ~12% heavier than the 5-chloro analogue (MW 356.9) .
- Protecting Group Impact : tert-Butyl-protected derivatives (e.g., CAS 637362-21-1) are generally cheaper than benzyl analogues, likely due to simpler synthesis and stability of the tert-butyl group under acidic conditions .
Preparation Methods
Step 1: Synthesis of Indoline Intermediate
- Starting from commercially available indole derivatives, reduction or partial hydrogenation is performed to obtain the indoline scaffold.
- Protection of the nitrogen may be performed if necessary to direct subsequent functionalizations.
Step 2: Selective Bromination at the 5-Position
- Bromination is carried out under controlled conditions using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of catalysts or solvents that favor substitution at the 5-position.
- Reaction parameters (temperature, solvent, time) are optimized to avoid polybromination or bromination at undesired positions.
Step 3: Formation of the Spirocyclic Piperidine Ring
- A suitable piperidine precursor with a reactive functional group (e.g., amine or halide) is coupled to the indoline intermediate.
- Spirocyclization is achieved via intramolecular nucleophilic substitution or cycloaddition reactions, often under basic or acidic catalysis.
- Stereochemical control is critical at this stage to ensure the correct spiro fusion.
Step 4: Esterification to Form Benzyl Carboxylate
- The carboxylate group is introduced typically by reaction of the spirocyclic amine with benzyl chloroformate or benzyl bromide derivatives under basic conditions.
- Purification is performed by crystallization or chromatography to isolate the pure this compound.
Stock Solution Preparation and Formulation Details
For practical applications, such as biological assays or further chemical modifications, the compound is often prepared as stock solutions with precise molar concentrations. The following table summarizes typical stock solution preparations based on available data:
| Mass of Compound | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM Solution Volume (mL) | 2.4918 | 12.4592 | 24.9184 |
| 5 mM Solution Volume (mL) | 0.4984 | 2.4918 | 4.9837 |
| 10 mM Solution Volume (mL) | 0.2492 | 1.2459 | 2.4918 |
Note: Volumes correspond to the solvent volume required to dissolve the given mass to achieve the specified molarity.
Solubility and Formulation Notes
- The compound is soluble in DMSO and can be formulated for in vivo studies by sequential dilution with co-solvents such as PEG300, Tween 80, and water or corn oil.
- It is critical to ensure clarity of the solution after each solvent addition, using vortexing, ultrasound, or gentle heating to aid dissolution.
- The order of solvent addition must be strictly followed to maintain solubility and stability.
Research Findings and Optimization
- The regioselective bromination at the 5-position is a key challenge; literature suggests that reaction conditions must be carefully optimized to prevent substitution at other positions on the indoline ring.
- Spirocyclization efficiency and stereochemical purity are influenced by the choice of piperidine precursor and reaction conditions.
- No widely published detailed synthetic protocols are available for this exact compound, but analogous spiro[indoline-piperidine] derivatives provide a reliable framework for synthesis.
Summary Table of Key Synthetic Parameters
| Step | Reaction Type | Reagents/Conditions | Critical Notes |
|---|---|---|---|
| 1 | Indoline formation | Reduction of indole derivatives | Control partial hydrogenation to avoid over-reduction |
| 2 | Bromination | NBS or Br2, solvent (e.g., acetonitrile), controlled temp | Regioselective 5-position bromination |
| 3 | Spirocyclization | Intramolecular nucleophilic substitution, base or acid catalyst | Stereochemical control essential |
| 4 | Esterification | Benzyl chloroformate, base (e.g., triethylamine) | Purification by chromatography/crystallization |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Benzyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate, and how can stereochemical control be achieved?
- Methodology : Synthesis typically involves cyclization of indoline and piperidine precursors. For example, spirocyclic oxindoles are synthesized via stereoselective methods using chiral catalysts or controlled reaction conditions (e.g., temperature, solvent polarity) to favor the desired stereoisomer . Bromination at the 5-position may be achieved using electrophilic brominating agents (e.g., NBS) under inert conditions. Post-synthetic modifications, such as benzyloxycarbonyl (Cbz) protection, require anhydrous environments to avoid hydrolysis .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography with gradients of ethyl acetate/hexane. Confirm stereochemistry via X-ray crystallography or NOE NMR experiments .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR : Use H/C NMR to confirm spirocyclic connectivity and bromine substitution patterns. Coupling constants in H NMR can indicate stereochemistry .
- HPLC/MS : High-resolution LC-MS ensures molecular weight accuracy and purity (>95%). Use C18 columns with acetonitrile/water gradients .
- Elemental Analysis : Verify C, H, N, and Br content to confirm stoichiometry .
- Data Cross-Validation : Compare spectral data with structurally similar spiro compounds (e.g., tert-butyl spiro[indoline-3,4'-piperidine] derivatives) to resolve ambiguities .
Q. What storage conditions are recommended to maintain the compound’s stability?
- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent oxidation or moisture absorption .
- Solubility Considerations : Prepare stock solutions in anhydrous DMSO or ethanol. Avoid repeated freeze-thaw cycles; aliquot and store at -80°C for long-term stability .
Advanced Research Questions
Q. How does the bromine substituent at the 5-position influence reactivity in cross-coupling reactions or biological activity?
- Chemical Reactivity : The bromine atom serves as a site for Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling diversification into analogs (e.g., boronate esters for kinase inhibitor libraries) .
- Biological Impact : Bromine’s electronegativity and steric effects may enhance binding to hydrophobic pockets in targets like kinases or GPCRs. Compare activity with non-brominated analogs (e.g., 5-H or 5-Cl derivatives) to assess halogen-specific effects .
- Experimental Design : Perform kinetic studies (e.g., measurements) and molecular docking to map interactions .
Q. What strategies can resolve contradictions in biological activity data across in vitro and in vivo studies?
- Data Triangulation :
- In Vitro : Use dose-response assays (IC/EC) across multiple cell lines (e.g., cancer vs. normal) to assess selectivity .
- In Vivo : Evaluate pharmacokinetics (PK) in rodent models, focusing on bioavailability and metabolite profiling. Address discrepancies by adjusting formulation (e.g., PEG-300/Tween 80 for solubility) .
- Control Experiments : Include reference compounds (e.g., c-Met inhibitors) to benchmark activity. Use isotopic labeling (e.g., C) to track compound distribution .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the spirocyclic core and bromine substitution?
- SAR Framework :
- Core Modifications : Synthesize analogs with varied ring sizes (e.g., spiro[indoline-3,3'-pyrrolidine]) to assess conformational flexibility .
- Substituent Screening : Replace bromine with bioisosteres (e.g., CF, CN) or install substituents at adjacent positions (e.g., 6-Br or 4-Br) .
- High-Throughput Screening : Use automated parallel synthesis (e.g., flow reactors) to generate libraries. Pair with phenotypic screening for rapid SAR iteration .
- Computational Modeling : Apply QSAR or molecular dynamics simulations to predict binding affinities and guide synthetic priorities .
Data Contradiction and Validation
Q. How should researchers address inconsistencies in reported synthetic yields or purity claims?
- Reproducibility Checks : Replicate procedures using identical reagents and equipment. Document deviations (e.g., solvent batch, humidity) .
- Collaborative Validation : Share samples with independent labs for NMR/HPLC cross-verification. Use standardized reference materials (e.g., USP-grade solvents) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
